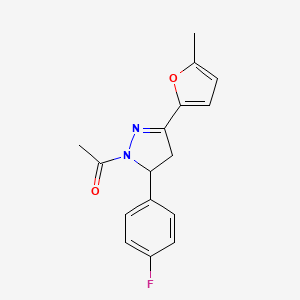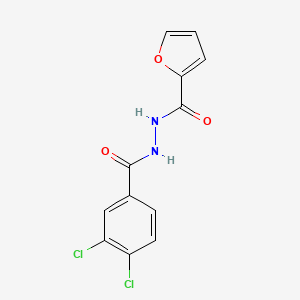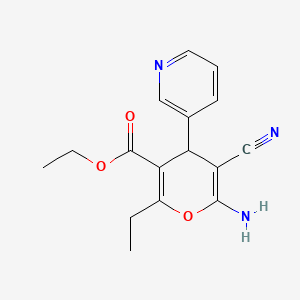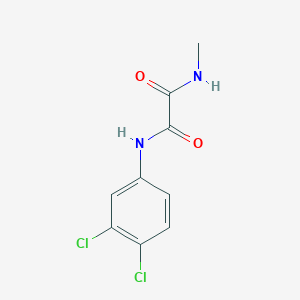
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate, also known as Irgastab FS 042, is a synthetic antioxidant that is widely used in various industries. It belongs to the class of hindered phenols and is known for its ability to prevent the degradation of polymers and plastics caused by heat, light, and oxygen.
Mécanisme D'action
The mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves its ability to scavenge free radicals and inhibit oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues by stealing electrons from other molecules, leading to a chain reaction of damage. Antioxidants such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can neutralize free radicals by donating an electron, thus breaking the chain reaction and preventing further damage.
Biochemical and Physiological Effects
Studies have shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate can provide various biochemical and physiological effects. It has been shown to protect cells and tissues from oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function, reduce lipid peroxidation, and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to have neuroprotective, cardioprotective, and anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate in lab experiments include its stability, solubility, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions, and its potential interference with some assays that rely on redox reactions.
Orientations Futures
There are many potential future directions for research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate. Some possible areas of investigation include its role in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a radioprotective agent in cancer therapy, and its use in the development of new antioxidant and anti-inflammatory drugs. Other possible directions include the synthesis of new derivatives with improved properties and the development of new methods for its delivery and targeting.
Méthodes De Synthèse
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with N-phenylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl N-phenylglycinate has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been used as a stabilizer in polymers, plastics, and coatings to prevent degradation caused by heat, light, and oxygen. It has also been used as an additive in lubricants, fuels, and rubber to improve their stability and performance. In addition, it has been investigated for its potential therapeutic applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl 2-anilinoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)11-10-14-29-22(27)17-26-19-12-8-7-9-13-19/h7-9,12-13,15-16,26,28H,10-11,14,17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWGVUMYPJPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl 2-(phenylamino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-6-{[(4-methyl-2-quinolinyl)thio]acetyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5156360.png)

![1-[3-(2-isoxazolidinyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5156367.png)
![N-[5-(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5156370.png)

![5-[(5-chloro-2-thienyl)methylene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5156388.png)

![1-(1-ethyl-1H-benzimidazol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5156408.png)

![2-chloro-N-{1-[1-(2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5156418.png)
![4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5156445.png)
![4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5156447.png)
